molecular formula C12H14O B2819764 3-Benzylcyclopentanone CAS No. 85163-16-2

3-Benzylcyclopentanone

Cat. No. B2819764
CAS RN: 85163-16-2
M. Wt: 174.243
InChI Key: NCQWDCHWURQUQD-UHFFFAOYSA-N
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Description

3-Benzylcyclopentanone, also known as 3-benzylcyclopentan-1-one, is a chemical compound with the CAS Number: 85163-16-2 . It has a molecular weight of 174.24 .


Synthesis Analysis

The synthesis of cyclopentanones, which includes 3-Benzylcyclopentanone, has been studied extensively. For instance, weak bases like sodium carbonate can carry out the ketonic decarboxylation of adipic acid into cyclopentanone selectively . Additionally, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .


Molecular Structure Analysis

The molecular structure of 3-Benzylcyclopentanone is represented by the formula C12H14O . The structure of this compound can be analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of 3-Benzylcyclopentanone are not provided in the search results.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, Cyclopentanone, indicates that it is a flammable liquid and vapor that causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it .

properties

IUPAC Name

3-benzylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQWDCHWURQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85163-16-2
Record name 3-benzylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General procedure B using (S)-p-tol-BINAP and 3-benzylcyclopentenone (0.11 g, 0.7 mmol) gave, after 24 h at 0° C. and flash chromatography (6:1 pentane:diethyl ether), the title compound as a clear liquid (0.97 g, 85% yield). Spectroscopic data were consistent with previously reported data for this compound.12 [α]D25° C.−96° (c 1.3, CHCl3). Chiral HPLC analysis (Chiracel OD column) indicated that the title compound was obtained in 96% ee.
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